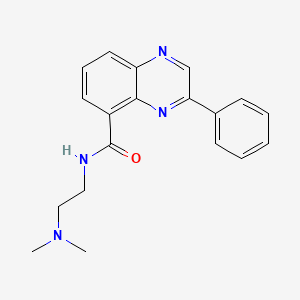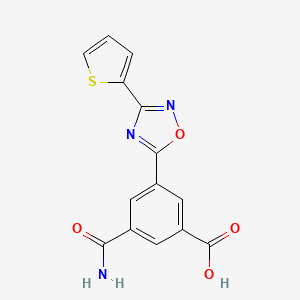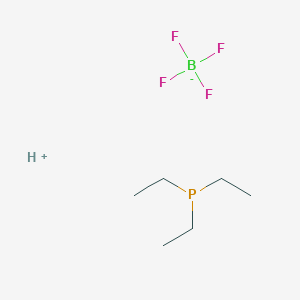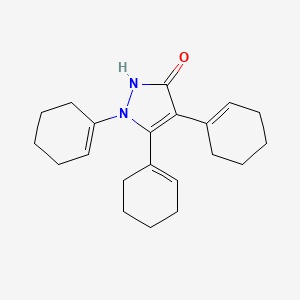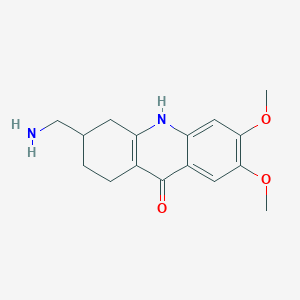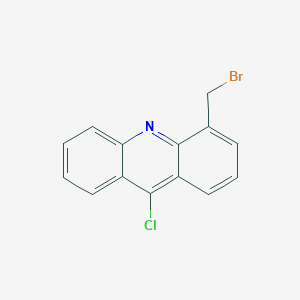
4-(Bromomethyl)-9-chloroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-9-chloroacridine is an organic compound that belongs to the acridine family. Acridines are known for their aromatic structure and are widely studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromomethyl and chloro substituents on the acridine ring makes this compound particularly interesting for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-9-chloroacridine typically involves the bromination of 9-chloroacridine. One common method is the reaction of 9-chloroacridine with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-9-chloroacridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Scientific Research Applications
4-(Bromomethyl)-9-chloroacridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex acridine derivatives, which are studied for their photophysical properties and potential use in organic electronics.
Biology: The compound is investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.
Medicine: Derivatives of this compound are explored for their anticancer properties, as they can inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of dyes and pigments due to its aromatic structure and ability to absorb light in the visible spectrum
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-9-chloroacridine involves its interaction with biological macromolecules. As an intercalating agent, it can insert itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents and as a catalyst in organic reactions.
4-Bromobenzyl bromide: Employed in the synthesis of biaryl libraries and as a reagent in organic synthesis .
Uniqueness
4-(Bromomethyl)-9-chloroacridine is unique due to its dual functional groups (bromomethyl and chloro) on the acridine ring, which provide versatile reactivity and make it a valuable intermediate for the synthesis of a wide range of derivatives. Its ability to intercalate with DNA also sets it apart from other similar compounds, making it a promising candidate for anticancer research .
Properties
CAS No. |
15971-23-0 |
|---|---|
Molecular Formula |
C14H9BrClN |
Molecular Weight |
306.58 g/mol |
IUPAC Name |
4-(bromomethyl)-9-chloroacridine |
InChI |
InChI=1S/C14H9BrClN/c15-8-9-4-3-6-11-13(16)10-5-1-2-7-12(10)17-14(9)11/h1-7H,8H2 |
InChI Key |
OLOLSQNSZAVZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)

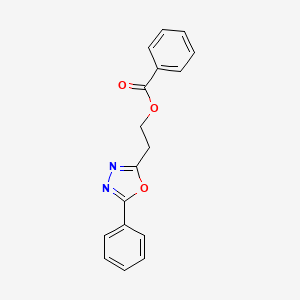
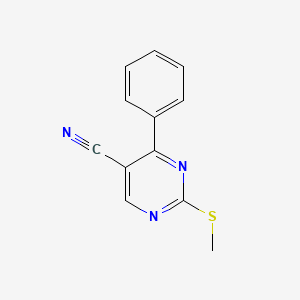

![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
